

# SCH79797 toxicity in mammalian cell lines

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## Compound of Interest

Compound Name: SCH79797 dihydrochloride

Cat. No.: B572083

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## SCH79797 Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing SCH79797 in mammalian cell line experiments. All quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided for key assays.

## Troubleshooting Guides

Researchers may encounter variability in the cytotoxic effects of SCH79797. This guide provides a structured approach to identifying and resolving common issues.

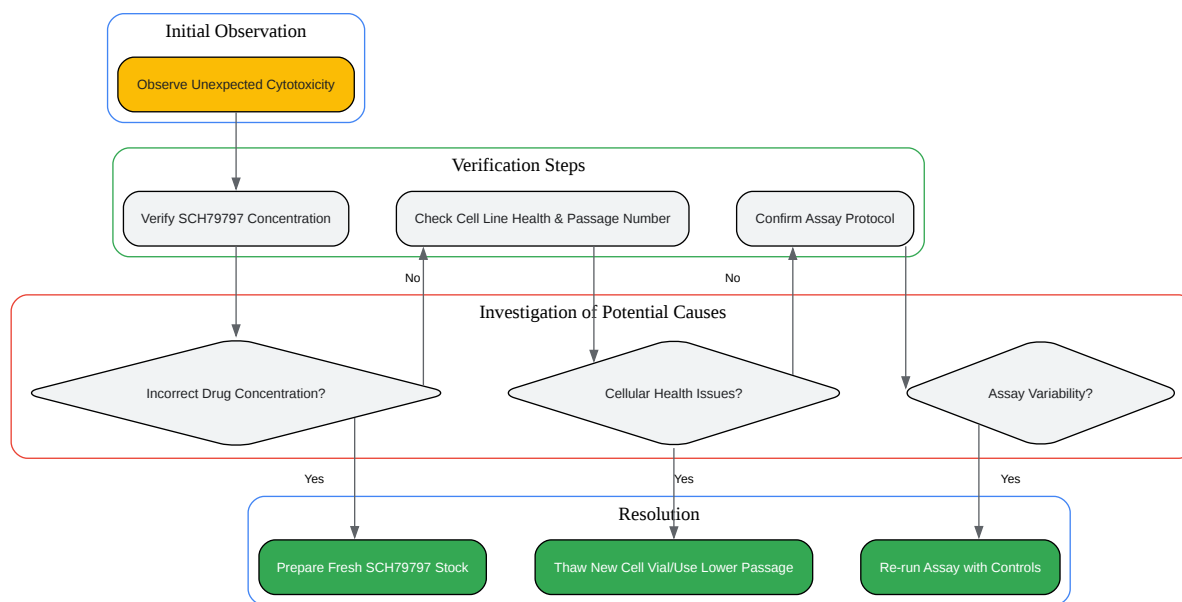
## Quantitative Data Summary: SCH79797 Cytotoxicity

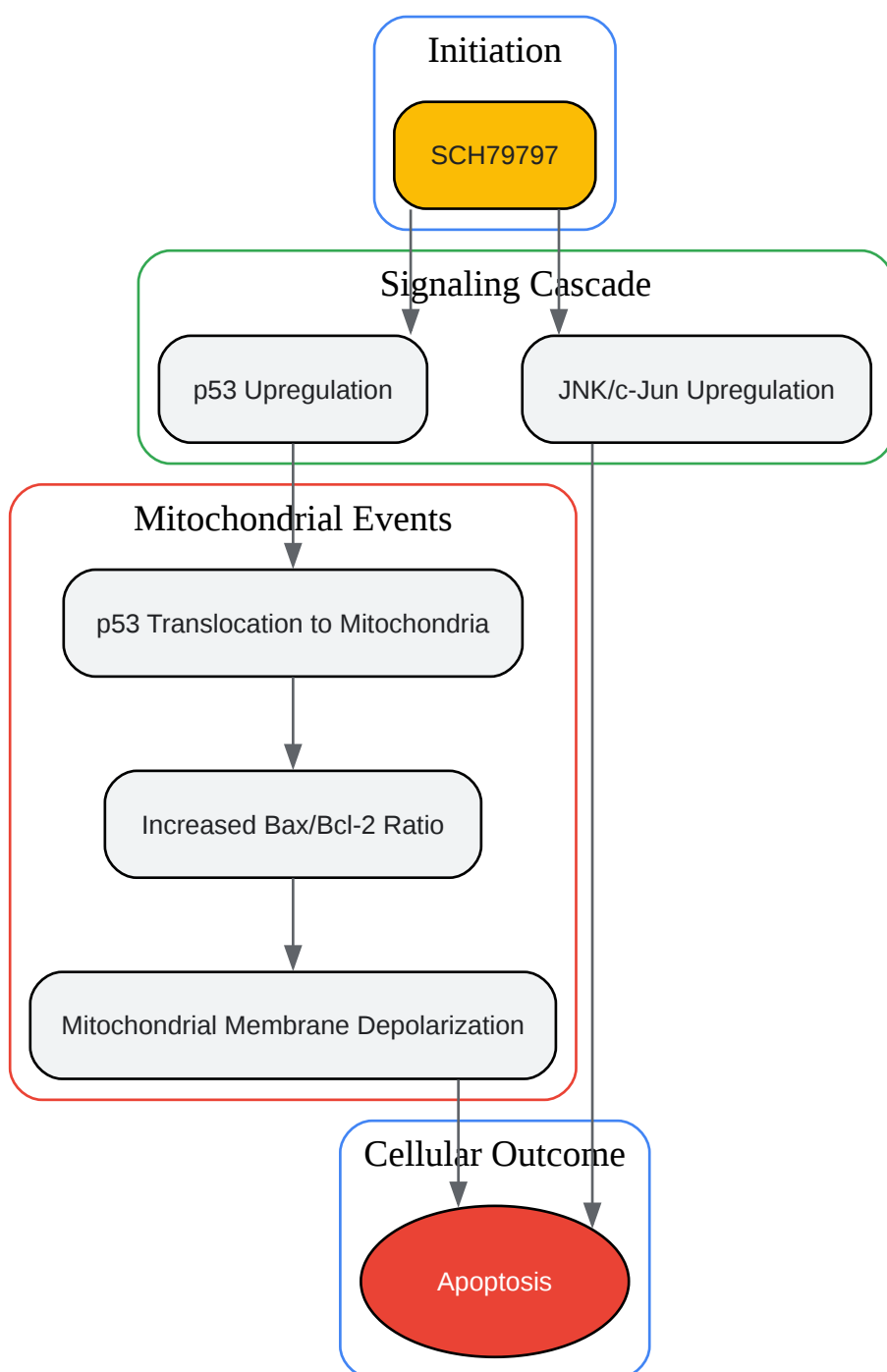
The following table summarizes the reported cytotoxic and anti-proliferative effects of SCH79797 across various mammalian cell lines. This data can be used as a baseline for expected outcomes.

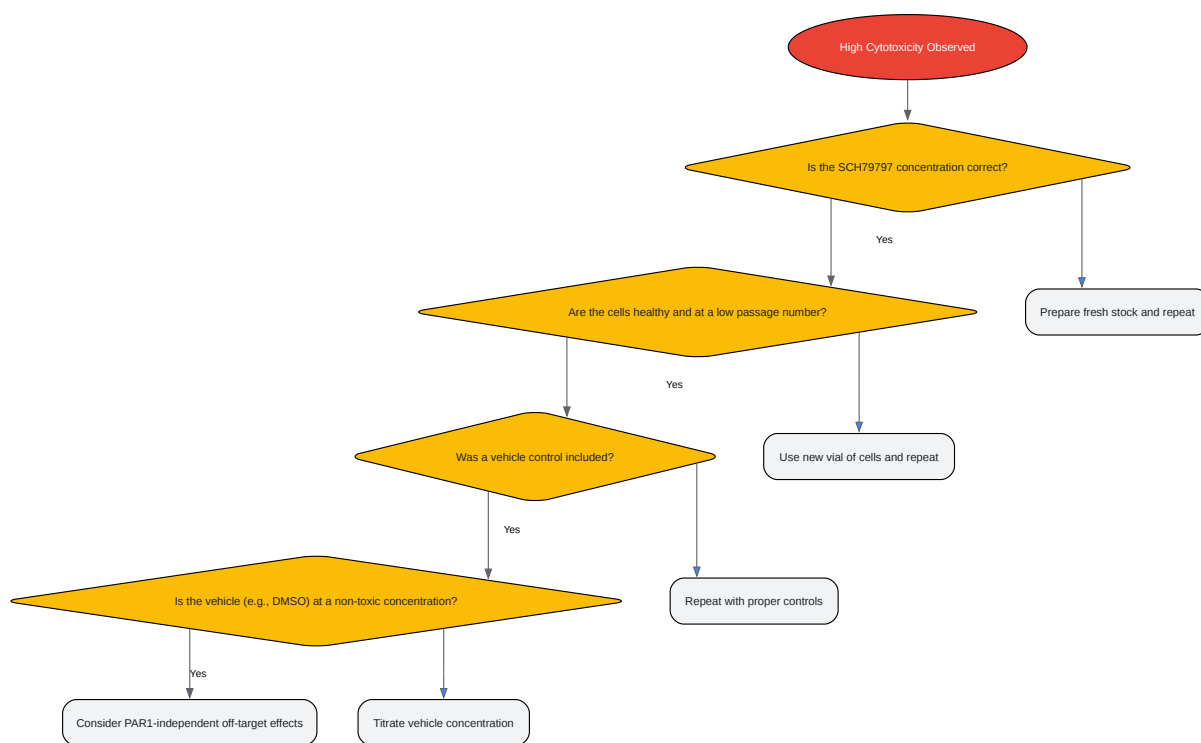
| Cell Line                             | Assay Type              | Endpoint                    | Concentration/<br>ED50/IC50 | Observed<br>Effect  |
|---------------------------------------|-------------------------|-----------------------------|-----------------------------|---|
| NIH 3T3                               | Proliferation           | Growth Inhibition           | ED50: 75 nM                 | Inhibition of serum-stimulated p44/p42 MAPK activation at low concentrations; induction of apoptosis at higher concentrations.<br><a href="#">[1]</a> <a href="#">[2]</a> |
| HEK 293                               | Proliferation           | Growth Inhibition           | ED50: 81 nM                 | Concentration-dependent interference with cell growth. <a href="#">[1]</a>  |
| A375                                  | Proliferation           | Growth Inhibition           | ED50: 116 nM                | Interference with cell growth in a concentration-dependent manner. <a href="#">[1]</a>  |
| A10                                   | Apoptosis               | -                           | -                           | Induced apoptosis of smooth muscle cells. <a href="#">[3]</a>   |
| PAR1 null mouse embryonic fibroblasts | Proliferation/Apoptosis | Growth Inhibition/Apoptosis | > 100 nmol/L                | Antiproliferative and pro-apoptotic effects observed, indicating a PAR1-independent mechanism. <a href="#">[1]</a> <a href="#">[2]</a>                                    |

## Experimental Workflow for Troubleshooting Unexpected Cytotoxicity

If you observe higher or lower than expected cytotoxicity, follow this workflow to diagnose the issue.







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## References

- 1. Protease-activated receptor 1-selective antagonist SCH79797 inhibits cell proliferation and induces apoptosis by a protease-activated receptor 1-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SCH79797, an Antiplatelet Agent, Alleviates Restenosis by Inducing Apoptosis via p53-Mediated Mitochondrial Depolarization and Inhibiting Thrombus Formation after Angioplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
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